![molecular formula C22H14FN3OS B4726803 N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide](/img/structure/B4726803.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)benzyl]-4-cyano-2-fluorobenzamide, commonly known as BFA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFA-1 belongs to the class of benzamide derivatives and is a potent inhibitor of certain enzymes that play a crucial role in various cellular processes.
Scientific Research Applications
BFA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. BFA-1 has been shown to inhibit the activity of certain enzymes such as PARP-1 and tankyrase, which are involved in DNA repair and telomere maintenance, respectively. Inhibition of these enzymes has been linked to the induction of cell death in cancer cells and the reduction of inflammation in various diseases. BFA-1 has also been shown to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
Mechanism of Action
BFA-1 exerts its effects by inhibiting the activity of certain enzymes such as PARP-1 and tankyrase. PARP-1 is an enzyme that plays a crucial role in DNA repair, and its inhibition by BFA-1 leads to the accumulation of DNA damage and the induction of cell death in cancer cells. Tankyrase is an enzyme that is involved in telomere maintenance, and its inhibition by BFA-1 leads to the destabilization of telomeres and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BFA-1 has been shown to exhibit potent anti-cancer and anti-inflammatory effects in various preclinical studies. BFA-1 has been shown to induce cell death in cancer cells by inhibiting the activity of PARP-1 and tankyrase. BFA-1 has also been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. BFA-1 has been shown to exhibit neuroprotective effects by inhibiting the activity of certain enzymes that are involved in neuronal cell death.
Advantages and Limitations for Lab Experiments
BFA-1 has several advantages for lab experiments, including its potency, specificity, and selectivity for certain enzymes. BFA-1 has been shown to exhibit potent effects at low concentrations, making it a valuable tool for studying the role of certain enzymes in various cellular processes. However, BFA-1 also has some limitations, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of BFA-1 treatment in lab experiments to minimize potential toxicity and off-target effects.
Future Directions
There are several future directions for research on BFA-1, including its potential therapeutic applications in various diseases, the identification of its molecular targets, and the development of more potent and selective derivatives. BFA-1 has shown promising results in preclinical studies as a potential anti-cancer and anti-inflammatory agent, and further studies are needed to evaluate its safety and efficacy in clinical trials. The identification of the molecular targets of BFA-1 will provide valuable insights into its mechanism of action and potential therapeutic applications. The development of more potent and selective derivatives of BFA-1 may lead to the development of more effective therapies for various diseases.
properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-4-cyano-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3OS/c23-18-11-15(12-24)7-10-17(18)21(27)25-13-14-5-8-16(9-6-14)22-26-19-3-1-2-4-20(19)28-22/h1-11H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEXETAIPCWSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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